molecular formula C17H18FNO3S2 B2540999 1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1448027-10-8

1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2540999
CAS No.: 1448027-10-8
M. Wt: 367.45
InChI Key: PMTZBBMMCIRUEM-UHFFFAOYSA-N
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Description

1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound that features a piperidine ring, a fluorophenyl group, a sulfonyl group, and a thiophene ring

Preparation Methods

The synthesis of 1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is functionalized to introduce the sulfonyl group.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Thiophene Ring: The thiophene ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Final Assembly: The final step involves the formation of the ethanone linkage, typically through a condensation reaction.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and thiophene rings.

    Coupling Reactions: The thiophene ring can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammation.

    Materials Science: Its unique structural properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways involved in disease processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone can be compared with similar compounds such as:

    1-(4-((4-Chlorophenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(furan-2-yl)ethanone: Similar structure but with a furan ring instead of thiophene, potentially altering its electronic properties and applications.

    1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(phenyl)ethanone: Lacks the heterocyclic ring, which may influence its chemical behavior and utility in different fields.

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.

Properties

IUPAC Name

1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3S2/c18-13-3-5-15(6-4-13)24(21,22)16-7-9-19(10-8-16)17(20)12-14-2-1-11-23-14/h1-6,11,16H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTZBBMMCIRUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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